

Application Notes and Protocols for TCO-PEG12-acid in Drug Delivery Systems

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Compound of Interest		
Compound Name:	TCO-PEG12-acid	
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Introduction

TCO-PEG12-acid is a bifunctional linker molecule integral to the advancement of targeted drug delivery systems. It features a trans-cyclooctene (TCO) group and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. This unique structure enables a two-step conjugation strategy that is central to the construction of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), and the functionalization of nanoparticle-based delivery vehicles.

The TCO moiety facilitates a highly efficient and bioorthogonal reaction with tetrazine-functionalized molecules through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent linking of components in complex biological environments with minimal side reactions.[1][2]

The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, including therapeutic agents, proteins, or modified surfaces of nanoparticles and liposomes.[3] This is typically achieved through activation with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester.[4][5]



The hydrophilic PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of the drug delivery system.[1]

These application notes provide detailed protocols for the use of **TCO-PEG12-acid** in the development of drug delivery systems, along with quantitative data to inform experimental design.

Data Presentation TCO-Tetrazine Reaction Kinetics

The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptional speed. The second-order rate constants for this bioorthogonal ligation are orders of magnitude higher than many other click chemistry reactions, enabling efficient conjugation even at low reactant concentrations.

Reactants	Rate Constant (k ₂) (M ⁻¹ S ⁻¹)	Reaction Conditions	Reference
TCO and Tetrazine	> 800	Aqueous buffer	[6]
TCO and Tetrazine	up to 1000	ATTO-tetrazines with TCO	[1]
TCO and Tetrazine	~1000	Methyl-substituted tetrazines with TCO	[1]
TCO and Tetrazine	up to 30,000	Hydrogen-substituted tetrazines with TCO	[1]

Drug-to-Antibody Ratio (DAR) Determination

The drug-to-antibody ratio is a critical quality attribute for antibody-drug conjugates. While specific DAR values will vary depending on the antibody, drug, and conjugation conditions, the following methods are standard for its determination.



Method	Principle	Typical Output	Reference
Hydrophobic Interaction Chromatography (HIC)	Separates ADC species based on hydrophobicity. The addition of the druglinker increases hydrophobicity.	Chromatogram with peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).	[7]
Mass Spectrometry (MS)	Directly measures the molecular weight of the intact or reduced ADC.	Mass spectrum showing the masses of different ADC species, allowing for precise DAR calculation.	[7]

Experimental Protocols

Protocol 1: Activation of TCO-PEG12-acid with EDC/NHS

This protocol describes the activation of the carboxylic acid group of **TCO-PEG12-acid** to form an NHS ester, which can then be used to label amine-containing molecules.

Materials:

- TCO-PEG12-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

Procedure:



Preparation of Reagents:

- Allow all reagents to come to room temperature before use.
- Prepare a stock solution of TCO-PEG12-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.[8]

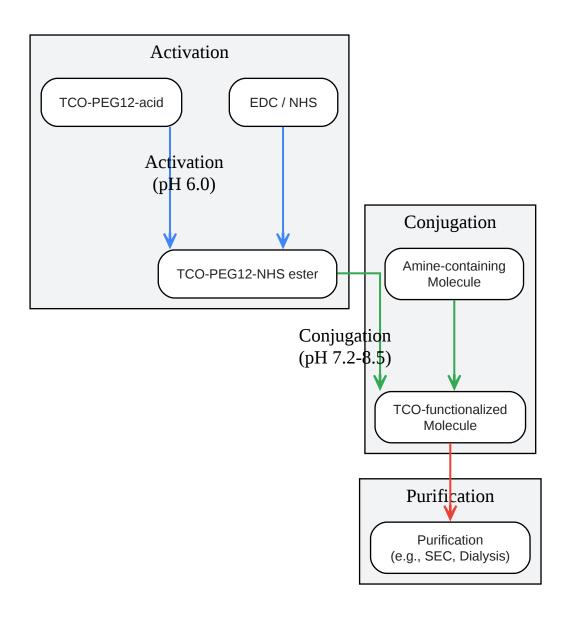
Activation of TCO-PEG12-acid:

- In a reaction vial, combine TCO-PEG12-acid with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.
- Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[8]
- Conjugation to Amine-Containing Molecule:
 - Dissolve the amine-containing molecule (e.g., drug, protein, or amine-modified nanoparticle) in Coupling Buffer.
 - Add the activated TCO-PEG12-acid solution to the amine-containing molecule solution. A
 10- to 20-fold molar excess of the activated linker may be used for protein labeling.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Quenching and Purification:

- Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine to a final concentration of 50-100 mM and incubate for 30 minutes.[8]
- Purify the TCO-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.





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Activation and conjugation workflow.

Protocol 2: Functionalization of Liposomes with TCO-PEG12-acid

This protocol describes the incorporation of a TCO-PEG12 functional group onto the surface of liposomes for subsequent targeting via tetrazine click chemistry.

Materials:

• Lipid mixture (e.g., DPPC, Cholesterol)

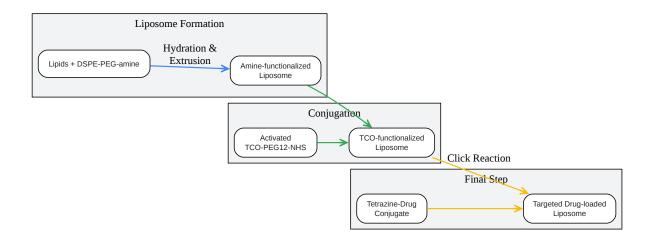


- DSPE-PEG-amine (a lipid with a terminal amine group)
- Activated TCO-PEG12-NHS ester (prepared as in Protocol 1)
- Chloroform
- PBS, pH 7.4

Procedure:

- Preparation of Amine-Functionalized Liposomes:
 - Dissolve the lipid mixture and DSPE-PEG-amine in chloroform.
 - Create a thin lipid film by evaporating the chloroform under reduced pressure.
 - Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles.
 - Form unilamellar liposomes by extrusion through polycarbonate membranes of a defined pore size.
- Conjugation of Activated TCO-PEG12-acid:
 - Add the activated TCO-PEG12-NHS ester solution to the amine-functionalized liposome suspension.
 - Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
- Purification:
 - Remove unreacted TCO-PEG12-linker by dialysis or size-exclusion chromatography.





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Liposome functionalization workflow.

Protocol 3: Two-Step ADC Preparation using TCO-PEG12-acid

This protocol outlines the creation of an antibody-drug conjugate (ADC) where the drug is first conjugated to **TCO-PEG12-acid**, and the resulting drug-linker construct is then attached to a tetrazine-modified antibody.

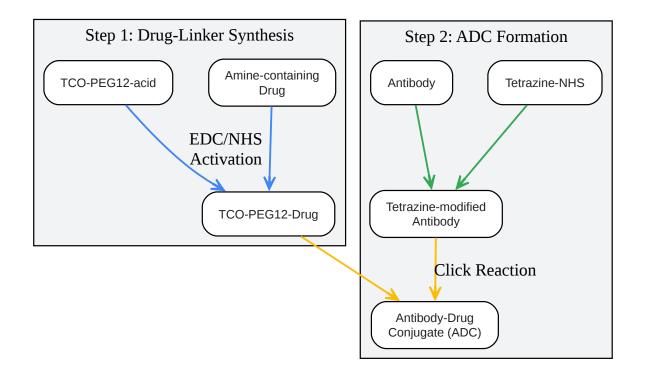
Step 1: Conjugation of Drug to TCO-PEG12-acid

- Activate TCO-PEG12-acid: Follow Protocol 1 to activate TCO-PEG12-acid with EDC/NHS.
- Conjugate to Drug: React the activated TCO-PEG12-NHS ester with an amine-containing drug.
- Purification: Purify the TCO-PEG12-drug conjugate using reverse-phase HPLC.



Step 2: Conjugation to Tetrazine-Modified Antibody

- Prepare Tetrazine-Modified Antibody: Modify the antibody with a tetrazine-NHS ester to introduce the tetrazine functionality. Purify the modified antibody.
- Click Reaction:
 - Dissolve the TCO-PEG12-drug conjugate in an appropriate buffer.
 - Add the TCO-PEG12-drug conjugate to the tetrazine-modified antibody solution. A molar excess of the drug-linker conjugate is typically used.
 - Incubate the reaction for 1-2 hours at room temperature.
- Purification and Analysis:
 - Purify the final ADC using size-exclusion chromatography to remove excess drug-linker.
 - Analyze the ADC for drug-to-antibody ratio (DAR) using HIC or MS.[7]





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Two-step ADC preparation workflow.

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